2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol
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Overview
Description
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used as scaffolds in the design of biologically active compounds
Preparation Methods
The synthesis of 2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol typically involves the reaction of 6-amino-5-nitropyrimidine-4-amine with 2-methylpropan-1-ol under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups can be replaced by other functional groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to the inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol can be compared with other similar compounds, such as:
2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol: This compound has a similar structure but with an ethanol group instead of a methylpropan-1-ol group.
2-amino-4-methyl-5-nitropyridine: This compound has a similar pyrimidine core but with different substituents.
Ethyl (2-((2-benzoyl-5-chloro-1H-indol-3-yl)amino)-5-nitropyrimidin-4-yl)glycinate: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-8(2,3-14)12-7-5(13(15)16)6(9)10-4-11-7/h4,14H,3H2,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLNEVWQIZSTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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